molecular formula C18H24N6O2 B3015043 N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 714292-77-0

N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No. B3015043
CAS RN: 714292-77-0
M. Wt: 356.43
InChI Key: PUFJQSDUWGLRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrimidine derivatives and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antifolate Activity in Disease Treatment

The compound N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine and its derivatives have been investigated primarily for their antifolate activity, particularly as inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Toxoplasma gondii. This activity is critical in the context of treating diseases caused by these organisms. For example, one study synthesized various derivatives of this compound and evaluated their inhibitory activity against T. gondii and rat liver DHFR, finding that certain analogues showed significant antitumor activity with minimal toxicity (Robson et al., 1997).

Alzheimer's Disease Research

Another research application is in the development of multi-targeted Alzheimer's disease (AD) therapeutics. A study investigated derivatives of this compound for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities as part of a multi-targeted approach to treat AD. The study identified a lead candidate with a dual cholinesterase inhibitory profile and good cell viability, indicating potential in AD treatment (Mohamed et al., 2012).

Inhibitors for Nucleoside Transport Proteins

This compound has also been investigated as an inhibitor for nucleoside transport proteins. A study synthesized and evaluated derivatives as inhibitors of the nucleoside transport protein ENT1, indicating potential applications in the modulation of nucleoside transport, which is significant in cancer and cardiovascular disease research (Tromp et al., 2005).

Chemical Synthesis and Structural Transformations

Research has also focused on the chemical synthesis and structural transformations of this compound and its derivatives. Studies have explored various synthetic pathways and the resulting structural transformations, contributing to the understanding of the chemistry of such compounds and their potential applications in different fields, including medicinal chemistry (Barczyński & Plas, 2010).

Antiproliferative Activity in Cancer Research

Another area of research is the exploration of the antiproliferative activity of derivatives of this compound in cancer research. For instance, studies have synthesized and tested derivatives for their activity against various cancer cell lines, indicating the potential of these compounds in the development of novel cancer therapeutics (Otmar et al., 2004).

properties

IUPAC Name

2-N-[(4-methylphenyl)methyl]-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12-5-7-14(8-6-12)10-20-18-21-16(19)15(24(25)26)17(22-18)23-9-3-4-13(2)11-23/h5-8,13H,3-4,9-11H2,1-2H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFJQSDUWGLRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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